Product packaging for Boc-D-HoPro-OH(Cat. No.:CAS No. 28697-17-8)

Boc-D-HoPro-OH

Cat. No.: B558456
CAS No.: 28697-17-8
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-MRVPVSSYSA-N
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Description

Significance of Chirality in Organic Synthesis and Medicinal Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in organic chemistry and is of paramount importance in medicinal chemistry. veranova.commdpi.com The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit markedly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. veranova.comyoutube.comnih.gov One enantiomer of a drug may produce the desired therapeutic effect, while the other may be inactive or even cause adverse effects. juniperpublishers.com Consequently, the ability to synthesize enantiomerically pure compounds is a critical aspect of modern drug discovery and development. mdpi.comnih.gov This has driven the development of asymmetric synthesis, a field dedicated to the stereoselective production of single enantiomers. nih.gov

Overview of Piperidine (B6355638) Scaffold in Biologically Active Molecules

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govajchem-a.com It is a common structural motif found in a vast array of natural products and synthetic pharmaceuticals. ajchem-a.comresearchgate.net The presence of the piperidine moiety can influence a molecule's physicochemical properties, such as its solubility and lipophilicity, which in turn affects its pharmacokinetic profile. thieme-connect.comresearchgate.net Furthermore, the nitrogen atom in the piperidine ring can act as a key interaction point with biological targets. nih.gov The versatility of the piperidine scaffold allows for the introduction of various substituents, enabling the fine-tuning of a molecule's biological activity and selectivity. ajchem-a.comresearchgate.net

Role of Boc-Protection in Amine Functionalization and Peptide Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. chemistrysteps.combzchemicals.com Protecting an amine function is often necessary to prevent it from undergoing unwanted reactions while other parts of the molecule are being modified. masterorganicchemistry.com The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). masterorganicchemistry.comorganic-chemistry.org

The popularity of the Boc group stems from its stability under a wide range of reaction conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions, typically with trifluoroacetic acid (TFA). chemistrysteps.commasterorganicchemistry.comrsc.org This orthogonality allows for selective deprotection in the presence of other protecting groups, a crucial strategy in the synthesis of complex molecules like peptides. organic-chemistry.orgrsc.org

Contextualizing (R)-(+)-N-Boc-2-piperidinecarboxylic Acid as a Chiral Building Block

(R)-(+)-N-Boc-2-piperidinecarboxylic acid, also known as Boc-D-pipecolic acid, is a valuable chiral building block that combines the key features discussed above. sigmaaldrich.comnih.govcalpaclab.com It possesses a chiral center at the 2-position of the piperidine ring, with the (R)-configuration. The nitrogen atom is protected by a Boc group, and the carboxylic acid at the 2-position provides a handle for further chemical transformations. calpaclab.com

This compound serves as a versatile starting material for the asymmetric synthesis of a variety of more complex molecules, including pharmaceutical intermediates and natural product analogues. nih.govchemicalbook.com Its pre-defined stereochemistry allows for the controlled introduction of a specific chiral center into the target molecule, which is essential for achieving the desired biological activity. The Boc-protected amine and the carboxylic acid functional group offer orthogonal reactivity, enabling selective manipulation of each site. nih.govcapes.gov.brnih.gov

Chemical Profile of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid

A comprehensive understanding of the chemical and physical properties of (R)-(+)-N-Boc-2-piperidinecarboxylic acid is essential for its effective application in synthesis.

Physicochemical Properties

The physicochemical properties of (R)-(+)-N-Boc-2-piperidinecarboxylic acid are summarized in the table below. These properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

PropertyValue
Molecular Formula C₁₁H₁₉NO₄ sigmaaldrich.comechemi.com
Molecular Weight 229.27 g/mol sigmaaldrich.comnih.govechemi.com
Appearance White to off-white or brown crystalline powder echemi.compipzine-chem.com
Melting Point 116-119 °C sigmaaldrich.comechemi.comsigmaaldrich.cn
Optical Activity [α]23/D +63.5±3°, c = 1 in acetic acid sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com
Solubility Soluble in organic solvents like dichloromethane (B109758) and chloroform. pipzine-chem.comchembk.com

This table is interactive. Click on the headers to sort.

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of (R)-(+)-N-Boc-2-piperidinecarboxylic acid. While detailed spectra are not provided here, the key spectroscopic signatures are well-documented in the scientific literature. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of the compound. The InChI and SMILES strings provide a standardized representation of the molecule's structure. sigmaaldrich.comnih.govsigmaaldrich.cnsigmaaldrich.com

Identifier Value
InChI 1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com
SMILES CC(C)(C)OC(=O)N1CCCC[C@@H]1C(O)=O sigmaaldrich.comsigmaaldrich.cnsigmaaldrich.com

This table is interactive. Click on the headers to sort.

Synthesis and Applications

The synthetic utility of (R)-(+)-N-Boc-2-piperidinecarboxylic acid is vast, serving as a key intermediate in various chemical transformations.

Synthetic Methodologies

The synthesis of enantiomerically pure (R)-(+)-N-Boc-2-piperidinecarboxylic acid can be achieved through several routes. One common approach involves the resolution of racemic pipecolic acid, followed by Boc-protection of the (R)-enantiomer. researchgate.netekb.eg More advanced methods include asymmetric synthesis, where the chiral center is introduced stereoselectively. For example, catalytic dynamic resolution of N-Boc-2-lithiopiperidine has been shown to be a highly effective method for producing either enantiomer of 2-substituted piperidines, including (R)-(+)-N-Boc-pipecolic acid. nih.gov

Role in Asymmetric Synthesis

As a chiral building block, (R)-(+)-N-Boc-2-piperidinecarboxylic acid is instrumental in asymmetric synthesis. researchgate.net Its defined stereochemistry is transferred to the final product, allowing for the synthesis of enantiomerically pure compounds. The carboxylic acid functionality can be converted into a variety of other groups, such as amides, esters, and alcohols, providing access to a wide range of chiral piperidine derivatives. nih.gov

Application in the Synthesis of Pharmaceutical Intermediates

The piperidine scaffold is a common feature in many pharmaceuticals, and (R)-(+)-N-Boc-2-piperidinecarboxylic acid serves as a valuable precursor for the synthesis of various pharmaceutical intermediates. nih.govchemicalbook.com For instance, it can be utilized in the synthesis of inhibitors of various enzymes and receptors, where the specific stereochemistry of the piperidine ring is crucial for biological activity. nih.gov The ability to construct complex chiral molecules from this relatively simple starting material makes it an important tool in drug discovery and development. chemicalbook.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H19NO4 B558456 Boc-D-HoPro-OH CAS No. 28697-17-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350923
Record name (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28697-17-8
Record name (2R)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for R + N Boc 2 Piperidinecarboxylic Acid and Its Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis offers the advantage of directly producing the desired enantiomer, thereby maximizing theoretical yield and avoiding a separate, often laborious, resolution step. These methods utilize various sources of chirality, from starting materials to catalysts, to control the stereochemical outcome of the reaction.

A common and practical approach to enantioselective synthesis is to begin with a readily available and inexpensive chiral molecule, known as a chiral pool precursor. For the synthesis of (R)-2-piperidinecarboxylic acid derivatives, the amino acid L-lysine is a frequently used starting material. researchgate.netwikipedia.org The biosynthesis of pipecolic acid itself begins with lysine (B10760008). wikipedia.org In a laboratory setting, the synthesis involves a series of chemical transformations that convert the linear lysine structure into the cyclic piperidine (B6355638) system while preserving the original stereocenter. This transformation can be achieved via enzymatic processes where L-lysine is converted to 1-piperideine-6-carboxylic acid, a direct precursor to pipecolic acid. nih.gov Chemical synthesis pathways starting from L-aspartic acid have also been developed to produce substituted piperidine dicarboxylic acid analogues. acs.org

Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. A powerful strategy in this category is the catalytic dynamic resolution (CDR) of N-Boc-2-lithiopiperidine. nih.govnih.govnih.gov This method involves the deprotonation of N-Boc-piperidine to form a racemic mixture of N-Boc-2-lithiopiperidine, which is then resolved in the presence of a chiral ligand. nih.govrsc.org When carbon dioxide is used as the electrophile in this process, (R)-(+)-N-Boc-2-piperidinecarboxylic acid can be obtained in high yield and excellent enantiomeric ratio (98:2 er). nih.gov This methodology has been successfully applied to the synthesis of various 2-substituted piperidines. nih.govnih.govnih.gov

Another catalytic approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a pyridine (B92270) derivative to furnish 3-substituted tetrahydropyridines, which can be further reduced to the corresponding piperidines. snnu.edu.cn

Table 1: Catalytic Dynamic Resolution for the Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid

Catalyst SystemElectrophileProductYieldEnantiomeric Ratio (er)
Chiral Ligand 8 / TMEDACO₂(R)-(+)-N-Boc-2-piperidinecarboxylic acid78%98:2

Asymmetric hydrogenation is a widely used and powerful method for creating stereocenters by the addition of hydrogen across a double bond using a chiral catalyst. dicp.ac.cnrsc.org For the synthesis of piperidine derivatives, this technique is typically applied to prochiral precursors like tetrahydropyridines. Ruthenium-based catalysts containing chiral phosphine (B1218219) ligands, such as BINAP, are effective for the enantioselective hydrogenation of unsaturated precursors to yield chiral piperidines. orgsyn.org Similarly, nickel-catalyzed asymmetric hydrogenation has been shown to be efficient for preparing chiral α-substituted propionic acids from α-substituted acrylic acids, achieving high enantiomeric excess. nih.gov The hydrogenation of α,β-unsaturated carboxylic acids over cinchona-modified palladium catalysts has also been studied. researchgate.net While these examples showcase the power of asymmetric hydrogenation for similar structures, specific data for the direct synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid via this method requires targeted investigation.

Ring-closing metathesis (RCM) is a robust reaction for forming cyclic compounds and has been utilized to synthesize piperidine precursors. orgsyn.orgnih.govunimelb.edu.au The strategy involves an acyclic diene substrate which, in the presence of a ruthenium-based catalyst, undergoes intramolecular metathesis to form an unsaturated cyclic amine, such as a tetrahydropyridine. orgsyn.orgresearchgate.net This unsaturated ring can then be reduced to the saturated piperidine scaffold. The stereochemistry can be introduced either by starting with a chiral diene or by performing an asymmetric reduction of the double bond in the cyclized product. For instance, a sequence involving a ring-closing metathesis followed by a regiocontrolled hydroboration-oxidation has been used to prepare key intermediates for novel opiate analogues. nih.gov

Diastereoselective synthesis introduces a new stereocenter under the influence of an existing one, often a removable chiral auxiliary. This approach allows for the synthesis of specific diastereomers. For example, new chiral bicyclic lactams have been synthesized with high diastereoselectivity starting from β-enaminoesters derived from (R)-(-)-2-phenylglycinol. nih.gov These intermediates were then used in a stereocontrolled synthesis of a pipecolic acid derivative. nih.gov Another method involves the diastereoselective enolate hydroxylation and electrophilic N-amination to create an acyclic precursor that can be cyclized to form a substituted piperazic acid, a close analogue of pipecolic acid. nsf.gov These methods highlight the use of substrate-controlled stereoselection to build the complex chiral architecture of piperidine rings and their derivatives. core.ac.uk

Classical Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture of (±)-N-Boc-2-piperidinecarboxylic acid, classical resolution is a common method for separating the enantiomers. wikipedia.org This technique relies on the reaction of the racemic acid with an enantiomerically pure chiral resolving agent, typically a chiral base, to form a pair of diastereomeric salts. libretexts.org

These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgnih.gov Commonly used chiral resolving agents for acids include naturally occurring alkaloids like brucine (B1667951) and quinine, or synthetic chiral amines such as (R)-1-phenylethylamine. wikipedia.orglibretexts.org After one of the diastereomeric salts is isolated in pure form through crystallization, the chiral resolving agent is removed by treatment with an acid, liberating the desired enantiomerically pure carboxylic acid. wikipedia.orglibretexts.org While effective, this method has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, unless the unwanted enantiomer can be racemized and recycled. wikipedia.org

Table 2: Common Chiral Resolving Agents for Racemic Carboxylic Acids

Resolving AgentTypeUsed to Resolve
BrucineChiral BaseRacemic Acids
QuinineChiral BaseRacemic Acids
(R)-1-PhenylethylamineChiral BaseRacemic Acids
(+)-Tartaric AcidChiral AcidRacemic Bases
(-)-Mandelic AcidChiral AcidRacemic Bases

Derivatization and Separation of Diastereomers

The synthesis of enantiomerically pure compounds from a racemic mixture is a fundamental challenge in organic chemistry. For (R)-(+)-N-Boc-2-piperidinecarboxylic acid and its analogues, a primary strategy involves the separation of a racemic mixture by converting the enantiomers into diastereomers. This is achieved by reacting the racemate with a single enantiomer of a chiral resolving agent. The resulting diastereomers possess different physical properties, such as solubility and chromatographic retention, allowing for their separation by methods like crystallization or chromatography.

A more advanced approach is the dynamic resolution, which can theoretically convert 100% of a racemic starting material into a single enantiomeric product. One such method is the catalytic dynamic resolution (CDR) of rac-N-Boc-2-lithiopiperidine. nih.gov In this process, the racemic lithiated piperidine is equilibrated in the presence of a chiral ligand. One diastereomeric complex is thermodynamically favored, and upon quenching with an electrophile, it yields the desired 2-substituted piperidine with high enantioselectivity. nih.gov For instance, quenching with carbon dioxide (CO₂) as the electrophile directly produces N-Boc-(R)-(+)-pipecolic acid in high yield and excellent enantiomeric excess. nih.gov

The versatility of this CDR method is demonstrated by its application with various electrophiles to produce a range of enantioenriched 2-substituted piperidines. nih.gov

Table 1: Catalytic Dynamic Resolution of rac-N-Boc-2-lithiopiperidine with Chiral Ligand 8

ElectrophileProductYield (%)Enantiomeric Ratio (er)
CO₂(R)-N-Boc-pipecolic acid ((R)-11)7898:2
ClCO₂Me(R)-N-Boc-pipecolic acid methyl ester ((R)-12)81>99:1
PhNCO(R)-N-Boc-pipecolic anilide ((R)-13)75>99:1
AcetaldehydeAlcohol Adduct (19)7897:3

Data sourced from research on highly enantioselective catalytic dynamic resolution of N-Boc-2-lithiopiperidine. nih.gov

Other classical resolution techniques include the formation of diastereomeric salts using chiral acids, such as tartaric acid, or the formation of diastereomeric esters with chiral alcohols like l-menthol, followed by separation and subsequent removal of the chiral auxiliary. capes.gov.brbeilstein-journals.org

Protecting Group Strategies

In the multi-step synthesis of complex molecules, protecting groups are indispensable tools. They temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The choice, application, and removal of these groups are critical for a successful synthetic campaign.

Role of the Boc Group in Synthesis and Deprotection

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. numberanalytics.com Its primary role in the context of (R)-(+)-N-Boc-2-piperidinecarboxylic acid is to protect the secondary amine of the piperidine ring. nbinno.com This protection converts the nucleophilic and basic nitrogen into a non-reactive carbamate (B1207046), thereby preventing unwanted side reactions during subsequent synthetic steps, such as those involving the carboxylic acid moiety. nbinno.comyoutube.com

The Boc group offers several advantages:

Stability: It is robust and stable under a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comorganic-chemistry.org

Facile Removal: Despite its stability, the Boc group is easily removed under mild acidic conditions. total-synthesis.com The deprotection mechanism is typically initiated by protonation of the carbonyl oxygen, followed by the collapse of the carbamate to release the free amine, carbon dioxide, and a stable tert-butyl cation. youtube.comorganic-chemistry.org Common reagents for this purpose include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in a solvent like dioxane. peptide.comrsc.org

This combination of stability and controlled, mild removal makes the Boc group a cornerstone of modern synthetic strategies, particularly in peptide and pharmaceutical synthesis. numberanalytics.comnbinno.com

One-Pot Synthesis Strategies and Efficiency Enhancements

A practical one-pot synthesis for derivatives of N-Boc-pipecolic acid has been reported. researchgate.net This procedure can involve the initial Boc protection of racemic piperidine-2-carboxylic acid, followed by activation and reaction with an amine (like N,O-dimethylhydroxylamine) to form a Weinreb-like amide, all within a single reaction vessel. researchgate.net

Another major area of efficiency enhancement is the use of biocatalysis. Enzymes can offer unparalleled chemo-, regio-, and stereoselectivity under mild reaction conditions, often outperforming traditional chemical catalysts. For the synthesis of chiral N-Boc piperidine analogues, ketoreductase (KRED) enzymes have been used for the asymmetric reduction of a prochiral ketone precursor. nih.govmdpi.com For example, (S)-N-Boc-3-hydroxypiperidine, a key intermediate for the drug ibrutinib, can be synthesized with very high conversion and optical purity from N-Boc-3-piperidone using a ketoreductase coupled with a cofactor regeneration system. nih.govmdpi.com This biocatalytic approach avoids the need for noble metal catalysts and often proceeds with higher efficiency and selectivity. nih.gov

Table 2: Efficiency of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

Biocatalyst SystemSubstrateReaction Time (h)Conversion (%)Product Optical Purity (ee %)
Co-expressed Ketoreductase and Glucose DehydrogenaseN-Boc-3-piperidone24>99>99
Aldo-Keto Reductase (AKR-43) with GDHN-Boc-3-piperidone16>99>99

Data sourced from studies on the efficient asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine. nih.govmdpi.com

These strategies highlight the continuous evolution of synthetic chemistry towards more elegant and efficient routes for producing valuable chiral building blocks like (R)-(+)-N-Boc-2-piperidinecarboxylic acid and its analogues.

Chemical Reactivity and Derivatization of R + N Boc 2 Piperidinecarboxylic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, enabling the elongation of peptide chains, the formation of esters, and the reduction to a primary alcohol.

Amide Bond Formation in Peptide Synthesis

The most prominent application of (R)-(+)-N-Boc-2-piperidinecarboxylic acid is in peptide synthesis. The Boc group serves as a temporary protecting group for the nitrogen atom, preventing self-polymerization and directing reactivity to the carboxylic acid group. libretexts.org The general strategy for forming a peptide bond involves activating the carboxylic acid of the N-Boc-protected pipecolic acid and then coupling it with the free amino group of another amino acid or peptide. researchgate.netlibretexts.org

The activation of the carboxylic acid is typically achieved using a variety of coupling reagents. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. researchgate.net This process is fundamental to both solution-phase and solid-phase peptide synthesis. sigmaaldrich.com After the amide bond is successfully formed, the Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the N-terminal amine of the pipecolic acid residue, making it available for the next coupling step. libretexts.orgyoutube.com

Table 1: Common Coupling Reagents in Peptide Synthesis

Coupling ReagentAbbreviationMechanism Class
DicyclohexylcarbodiimideDCCCarbodiimide
DiisopropylcarbodiimideDICCarbodiimide
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUUronium/Aminium Salt
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPPhosphonium Salt
1,1'-CarbonyldiimidazoleCDIActive Ester Formation

Esterification Reactions

The carboxylic acid group of (R)-(+)-N-Boc-2-piperidinecarboxylic acid can be converted into an ester through various standard esterification protocols. These reactions are useful for protecting the C-terminus during peptide synthesis or for creating derivatives with altered solubility and reactivity.

One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. However, milder methods are often preferred to avoid premature cleavage of the acid-labile Boc group. An effective approach involves the use of activating agents. For instance, di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP), can facilitate the clean conversion of carboxylic acids and alcohols into their corresponding esters. researchgate.net This method is advantageous as the byproducts, tert-butanol and carbon dioxide, are volatile and easily removed. researchgate.net

Table 2: Selected Methods for Esterification

MethodReagentsKey Features
Fischer EsterificationAlcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄)Equilibrium-driven; requires harsh conditions.
Boc₂O/DMAP ActivationAlcohol, Boc₂O, DMAP (catalytic)Mild conditions, volatile byproducts. researchgate.net
Carbodiimide CouplingAlcohol, DCC or EDC, DMAP (catalytic)Forms an active O-acylisourea intermediate.
AlkylationAlkyl Halide (e.g., Methyl Iodide), Base (e.g., Cs₂CO₃)Forms ester via SN2 reaction with carboxylate salt.

Reduction to Alcohols

The carboxylic acid functional group can be reduced to a primary alcohol, yielding (R)-N-Boc-2-(hydroxymethyl)piperidine. This transformation is a valuable step in the synthesis of various biologically active molecules and chiral ligands.

The most common and effective reagent for this reduction is lithium aluminium hydride (LiAlH₄). chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at room temperature. chemguide.co.uk The process occurs in two stages: an initial reduction to an aldehyde intermediate, which is then rapidly reduced further to the primary alcohol. chemguide.co.uk It is generally not possible to isolate the aldehyde intermediate when using powerful reducing agents like LiAlH₄. chemguide.co.uk It is important to note that milder reducing agents, such as sodium borohydride (NaBH₄), are typically not reactive enough to reduce carboxylic acids. chemguide.co.uk

Table 3: Reagents for the Reduction of Carboxylic Acids

Reducing AgentAbbreviationTypical ConditionsEffectiveness
Lithium Aluminium HydrideLAH / LiAlH₄Anhydrous Ether or THF, followed by acidic workup. chemguide.co.ukHighly effective. chemguide.co.uk
BoraneBH₃ (often as BH₃·THF complex)Anhydrous THF.Effective and often more selective than LiAlH₄.
Ammonia-borane / TiCl₄BH₃-NH₃ / TiCl₄Room temperature.Effective for N-protected amino acids. organic-chemistry.org
Sodium BorohydrideNaBH₄Various solvents.Ineffective for carboxylic acids. chemguide.co.uk

Piperidine (B6355638) Ring Modifications

While the carboxylic acid provides a handle for linear extensions, the piperidine ring itself can be modified to introduce additional functionality and stereochemical complexity.

N-Alkylation and N-Acylation Reactions

The nitrogen atom in (R)-(+)-N-Boc-2-piperidinecarboxylic acid is acylated with a tert-butoxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). libretexts.org Cleavage of the Boc group generates the corresponding secondary amine, (R)-piperidine-2-carboxylic acid, as a salt. Neutralization of this salt provides the free amine, which is a versatile nucleophile.

This free secondary amine can then readily undergo N-alkylation with alkyl halides or N-acylation with acyl chlorides or anhydrides. These reactions are fundamental for incorporating the pipecolic acid scaffold into a wider range of molecular structures, such as in the synthesis of the local anesthetic Ropivacaine, which involves N-alkylation with 1-bromopropane. nih.gov

Substitutions on the Piperidine Ring System

Beyond modifications at the nitrogen atom, the carbon framework of the piperidine ring can also be functionalized. A powerful strategy involves the deprotonation of the C2 carbon, adjacent to the nitrogen atom, to form a chiral organolithium species. nih.gov This reaction is typically performed using a strong base like sec-butyllithium in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). nih.gov

This N-Boc-2-lithiopiperidine intermediate can then react with a wide array of electrophiles to install various substituents at the 2-position, stereoselectively yielding 2-substituted piperidines. nih.gov This methodology has been extended through transmetalation to organozinc reagents, which can then participate in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form 2-aryl and 2-vinyl piperidines. nih.gov This catalytic dynamic resolution (CDR) approach allows for the highly enantioselective synthesis of either enantiomer of the 2-substituted product. nih.govnih.gov

Table 4: Examples of Electrophiles Used for C2-Substitution of N-Boc-2-lithiopiperidine

ElectrophileResulting C2-SubstituentApplication/Product Class
Carbon Dioxide (CO₂)-COOHSynthesis of (R)-Pipecolic Acid. nih.gov
Phenyl isocyanate (PhNCO)-C(O)NHPhSynthesis of anilides. nih.gov
2,6-Dimethylphenyl isocyanate-C(O)NH(2,6-Me₂Ph)Precursor for (S)-(−)-Ropivacaine synthesis. nih.gov
β-Bromostyrene (via Negishi Coupling)-CH=CHPhSynthesis of 2-vinyl piperidines. nih.gov
3-Bromopyridine (via Negishi Coupling)3-PyridylSynthesis of the tobacco alkaloid Anabasine. nih.gov

Ring Expansion and Contraction Strategies

The piperidine scaffold of (R)-(+)-N-Boc-2-piperidinecarboxylic acid can be synthetically altered to create smaller or larger ring systems, thereby expanding its utility in generating diverse molecular architectures.

One prominent method for ring contraction is a visible light-mediated process involving α-acylated saturated heterocycles. researchgate.net This Norrish type II variant provides a pathway to convert N-substituted piperidine derivatives into highly functionalized cyclopentanes. For instance, α-aroylated N-Boc-piperidines can undergo a one-atom ring contraction, extruding the nitrogen atom to form derivatized aminocyclopentanes. nih.gov This transformation is particularly valuable as it proceeds under mild, photochemical conditions. The success and yield of this reaction are influenced by the substituent on the nitrogen atom; while arylsulfonyl groups often give the highest yields, the N-Boc group is also amenable to this transformation, albeit with potentially lower efficiency compared to other electron-withdrawing groups. researchgate.netnih.gov

Conversely, ring expansion strategies have been developed to synthesize larger heterocycles from piperidine precursors. A notable example is the palladium-catalyzed two-carbon ring expansion of 2-vinyl-N-Boc-piperidines. This method facilitates the conversion of the six-membered piperidine ring into an eight-membered azocane ring. The process is stereoselective, proceeding with a high degree of enantio-retention, making it a valuable tool for synthesizing larger, chiral aza-heterocycles from readily available piperidine derivatives. chemrxiv.org Another conceptual approach involves the oxidative cleavage of a cyclopentene ring to a diformyl intermediate, which then undergoes a ring-closing reductive amination with a chiral amine to form a piperidine structure, demonstrating a ring expansion from a five to a six-membered ring. nih.gov

Table 1: Ring Modification Strategies for N-Boc-Piperidine Derivatives
Transformation TypeStarting Material MoietyKey Reagents/ConditionsProduct Ring SystemReference
Ring Contractionα-Acylated N-Boc-PiperidineVisible Light (Blue LED)Cyclopentane researchgate.netnih.gov
Ring Expansion2-Vinyl-N-Boc-PiperidinePalladium CatalystAzocane chemrxiv.org

Stereochemical Integrity in Transformations

The utility of (R)-(+)-N-Boc-2-piperidinecarboxylic acid as a chiral synthon is fundamentally dependent on the ability to control the stereochemistry at its C-2 stereocenter during subsequent chemical modifications. Understanding the factors that lead to either retention or inversion of this configuration is crucial for predictable and efficient synthesis.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds designed to imitate the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better binding affinity. nih.govnih.gov (R)-(+)-N-Boc-2-piperidinecarboxylic acid is a powerful tool in this field due to its ability to impart structural constraints.

The inherent flexibility of many peptides can be a drawback, leading to reduced binding affinity with their biological targets. nih.gov Introducing conformational constraints can solve this issue by locking the peptide into its bioactive shape. nih.gov The piperidine (B6355638) ring of pipecolic acid (the deprotected form of the title compound) provides a rigid scaffold that restricts the conformational freedom of the peptide backbone. beilstein-journals.org Its incorporation is known to induce specific secondary structures, which is a highly sought-after property in the rational design of peptide conformations. beilstein-journals.org This rigid nature helps to pre-organize the peptide into a structure that is favorable for receptor binding, potentially increasing its potency and selectivity. nih.gov

β-turns are secondary structures in proteins and peptides that are critical for molecular recognition and biological activity. Creating synthetic molecules that can mimic these turns is a key strategy in drug design. wjarr.com Pipecolic acid and its derivatives are known for their turn-inducing properties, similar to the five-membered ring amino acid, proline. beilstein-journals.org Research has explicitly demonstrated that a dipeptide containing pipecolic acid can adopt a stable type II' β-turn conformation. nih.gov This turn is stabilized by an intramolecular hydrogen bond between the C-terminal amide group and the Boc carbonyl oxygen atom. nih.gov The use of a D-amino acid derivative like (R)-(+)-N-Boc-2-piperidinecarboxylic acid is particularly effective, as D-amino acids are known to preferentially occupy the i+1 position of βII'-turns in cyclic peptides. nih.gov

(R)-(+)-N-Boc-2-piperidinecarboxylic acid is itself a protected unnatural amino acid, specifically the D-enantiomer of pipecolic acid, which is a higher homologue of proline. beilstein-journals.orgfishersci.ca Unnatural amino acids are vital in modern drug discovery as their incorporation into peptides can significantly alter pharmacological properties. nih.gov The title compound serves as a ready-to-use building block for introducing the D-pipecolic acid moiety into a peptide sequence. sigmaaldrich.cn Because it is protected with a tert-Butoxycarbonyl (Boc) group, it is perfectly suited for use in well-established synthetic methods like Boc solid-phase peptide synthesis (SPPS), allowing for the straightforward creation of novel peptide-based therapeutics. sigmaaldrich.cnsigmaaldrich.com

Table 1: Key Research Findings on Peptidomimetic Applications

Application AreaRole of (R)-(+)-N-Boc-2-piperidinecarboxylic acidKey FindingSource(s)
Constrained Peptide AnaloguesProvides a rigid six-membered ring scaffold.The piperidine ring restricts conformational freedom, inducing specific secondary structures in peptides. beilstein-journals.org
β-Turn MimeticsActs as a turn-inducing element in a peptide sequence.Dipeptides containing pipecolic acid have been shown to adopt a stable type II' β-turn conformation. beilstein-journals.orgnih.gov
Unnatural Amino Acid SynthesisServes as a pre-made, protected building block.As a Boc-protected D-homo-proline, it is readily used in standard peptide synthesis protocols. sigmaaldrich.cnsigmaaldrich.com

Pharmaceutical Intermediates and Active Pharmaceutical Ingredient (API) Synthesis

Beyond peptidomimetics, (R)-(+)-N-Boc-2-piperidinecarboxylic acid is a versatile chiral intermediate for the synthesis of a range of small-molecule drugs.

The pipecolic acid scaffold is a key structural feature in certain classes of anti-inflammatory agents. A notable example is in the development of inhibitors for the Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE). nih.gov TACE is a critical enzyme in the inflammatory pathway, and its inhibition is a therapeutic strategy for inflammatory diseases. Research has led to the creation of potent and selective TACE inhibitors based on 4-hydroxy and 5-hydroxy pipecolate hydroxamic acid scaffolds. nih.gov In these molecules, the pipecolate core provides the essential framework for orienting the functional groups that interact with the enzyme's active site, demonstrating the value of (R)-(+)-N-Boc-2-piperidinecarboxylic acid as a starting material for this class of drugs. nih.gov

Thrombin is a serine protease that plays a central role in blood coagulation, making it a prime target for anticoagulant drugs used to treat thrombotic disorders. nih.govmdpi.com Many synthetic thrombin inhibitors incorporate a piperidine ring in their structure to provide a rigid scaffold that can effectively interact with the enzyme's binding pockets. nih.gov (R)-(+)-N-Boc-2-piperidinecarboxylic acid serves as a crucial chiral building block for synthesizing these piperidine-containing moieties. Its defined stereochemistry and conformational rigidity are essential for achieving high potency and selectivity. The use of this intermediate allows for the precise construction of complex inhibitors where the piperidine unit correctly positions other parts of the molecule for optimal binding to thrombin. nih.gov

Table 2: Examples of Pharmaceutical Synthesis Applications

Therapeutic AreaTargetRole of (R)-(+)-N-Boc-2-piperidinecarboxylic acidSource(s)
Anti-inflammatoryTNF-α Converting Enzyme (TACE)Serves as the core scaffold for building selective TACE inhibitors based on pipecolate hydroxamates. nih.gov
AnticoagulantThrombinActs as a chiral building block for synthesizing the rigid piperidine moiety found in many thrombin inhibitors. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
(R)-(+)-N-Boc-2-piperidinecarboxylic acid
4-hydroxy pipecolate hydroxamic acid
5-hydroxy pipecolate hydroxamic acid
D-pipecolic acid
Proline
tert-Butoxycarbonyl (Boc)
Thrombin
Tumor Necrosis Factor-alpha (TNF-α)

Agrochemical and Dyestuff Applications

Beyond pharmaceuticals, (R)-(+)-N-Boc-2-piperidinecarboxylic acid is cited as a valuable organic intermediate in the agrochemical and dyestuff industries. chemdad.com Chemical suppliers list it as a useful building block for these sectors, indicating its role in the synthesis of more complex proprietary molecules. chemdad.com However, while its application in these fields is commercially noted, specific, publicly documented research detailing its use in the synthesis of particular pesticides, herbicides, or dyes is not widely available.

Catalytic Applications in Chemical Synthesis

One of the most sophisticated applications of (R)-(+)-N-Boc-2-piperidinecarboxylic acid is in the field of asymmetric catalysis. chemdad.com Its derivatives are central to methods that generate other chiral molecules with high enantiomeric purity. nih.govacs.org

The primary catalytic application involves the in situ generation of N-Boc-2-lithiopiperidine from N-Boc-piperidine. nih.gov While this creates a racemic mixture of the organolithium species, the addition of a substoichiometric amount of a chiral ligand initiates a process called catalytic dynamic resolution (CDR). nih.govrsc.org In this process, the two enantiomers of the lithiated piperidine rapidly interconvert in the presence of the chiral ligand. nih.gov The ligand forms a more stable complex with one of the enantiomers, effectively lowering its energy and making it the major species at equilibrium. acs.org Quenching this equilibrated mixture with an electrophile leads to the formation of a 2-substituted piperidine product with very high enantioselectivity. nih.govacs.org This method provides an efficient and elegant route to a variety of enantiomerically enriched piperidine derivatives that are themselves valuable synthetic intermediates. nih.gov

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural confirmation of (R)-(+)-N-Boc-2-piperidinecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework of the compound. The spectra are characterized by signals corresponding to the protons and carbons of the piperidine (B6355638) ring, the tert-butoxycarbonyl (Boc) protecting group, and the carboxylic acid moiety.

In a typical ¹³C NMR spectrum, the carbonyl carbons of the Boc group and the carboxylic acid are observed at distinct chemical shifts, generally in the regions of 155 ppm and 175 ppm, respectively. The quaternary carbon of the tert-butyl group appears around 80 ppm, while the methyl carbons of this group are found further upfield, typically around 28 ppm. The carbons of the piperidine ring resonate at various positions depending on their chemical environment.

The ¹H NMR spectrum displays characteristic signals for the protons of the piperidine ring, often as complex multiplets due to spin-spin coupling, and a prominent singlet for the nine equivalent protons of the tert-butyl group of the Boc protector. The proton on the chiral center (C2) is of particular diagnostic importance.

Representative NMR Data for (R)-(+)-N-Boc-2-piperidinecarboxylic acid
NucleusChemical Shift (ppm)Description
¹³C~175Carboxylic Acid Carbonyl
¹³C~155Boc Carbonyl
¹³C~80Boc Quaternary Carbon
¹³C~57Piperidine C2
¹³C~40-45Piperidine C6
¹³C~20-30Piperidine C3, C4, C5
¹³C~28Boc Methyl Carbons
¹H~4.8Piperidine C2-H
¹H~3.9Piperidine C6-H (axial)
¹H~2.8Piperidine C6-H (equatorial)
¹H~1.2-2.2Piperidine C3, C4, C5 Protons
¹H~1.4Boc Protons

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of (R)-(+)-N-Boc-2-piperidinecarboxylic acid. The compound, with a molecular weight of 229.27 g/mol , typically shows a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 230.3 or a sodiated adduct [M+Na]⁺ at m/z 252.3 in the positive ion mode. Fragmentation patterns can provide further structural confirmation.

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., HPLC, GC, Chiral LC)

Chromatographic techniques are essential for assessing the chemical purity and, crucially, the enantiomeric excess (e.e.) of (R)-(+)-N-Boc-2-piperidinecarboxylic acid.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful method for separating the enantiomers of N-Boc-2-piperidinecarboxylic acid. While the analysis of the underivatized acid can be challenging, derivatization to, for example, anilides allows for excellent resolution on chiral stationary phases (CSPs). For instance, the anilides of related chiral pyrazole (B372694) carboxylic acids have been successfully resolved using a Chiralpak AD-H column with a mobile phase consisting of n-hexane and isopropanol. nih.gov This approach allows for the accurate quantification of the (R)- and (S)-enantiomers and the determination of the enantiomeric excess.

Gas Chromatography (GC): Gas chromatography, particularly with a chiral stationary phase, is another effective technique for determining the enantiomeric excess of this compound, often after derivatization to increase volatility. Commercial sources indicate that an enantiomeric excess of 98% can be determined by GLC (Gas-Liquid Chromatography). sigmaaldrich.com Research on the underivatized pipecolic acid has demonstrated successful enantiomeric separation on a CP Chiralsil-Dex CB column following derivatization, showcasing the utility of GC-based methods for this class of compounds. researchgate.net

In a notable study on the catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine, the resulting (R)-(+)-N-Boc-pipecolic acid was obtained with a high enantiomeric ratio of 98:2. nih.gov This highlights the ability to both synthesize and accurately analyze the enantiomeric purity of this compound.

Typical Chromatographic Methods for (R)-(+)-N-Boc-2-piperidinecarboxylic Acid Analysis
TechniqueStationary PhaseTypical Mobile Phase/ConditionsDetectionApplication
Chiral HPLCChiralpak AD-H or similar polysaccharide-based CSPn-Hexane/IsopropanolUVEnantiomeric Excess (after derivatization)
Chiral GCChiralsil-Dex CB or similar cyclodextrin-based CSPTemperature programmingFID/MSEnantiomeric Excess (after derivatization)

Optical Rotation Measurements for Chirality Assessment

The chirality of (R)-(+)-N-Boc-2-piperidinecarboxylic acid is fundamentally characterized by its ability to rotate plane-polarized light. The specific rotation is a key parameter for confirming the enantiomeric form. For the (R)-enantiomer, a positive (+) rotation is observed.

The specific optical rotation is typically measured at the sodium D-line (589 nm) at a defined temperature and concentration. A common value reported for (R)-(+)-N-Boc-2-piperidinecarboxylic acid is approximately +63.5° (c = 1 in acetic acid). nih.gov This measurement provides a rapid and straightforward assessment of the bulk enantiomeric composition of a sample.

Optical Rotation Data for (R)-(+)-N-Boc-2-piperidinecarboxylic acid
ParameterValueConditions
Specific Rotation [α]+63.5 ± 3°23°C, D-line (589 nm), c = 1 in acetic acid

Advanced Techniques for High-Throughput Screening in Enantiomeric Excess Determination

The development of rapid and efficient methods for determining enantiomeric excess is crucial in high-throughput screening (HTS) applications, such as in the discovery of new catalysts for asymmetric synthesis.

Mass Spectrometry-Based Methods: Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for the high-throughput determination of enantiomeric excess. These methods often involve the use of a chiral selector that forms diastereomeric complexes with the enantiomers of the analyte. The different stabilities or fragmentation patterns of these diastereomeric complexes in the gas phase can be correlated with the enantiomeric excess.

Fluorescence-Based Assays: Another advanced technique involves fluorescence-based assays. In this approach, the chiral analyte interacts with a chiral fluorescent sensor, leading to a change in the fluorescence signal (e.g., intensity or wavelength) that is dependent on the enantiomer. A sensitive and robust fluorescence-based assay has been developed for determining the enantiomeric excess in mixtures of enantiomers of various chiral compounds, including amino acid esters. nih.gov This method relies on the dynamic self-assembly of commercially available chiral amines, 2-formylphenylboronic acid, and a chiral diol to form fluorescent diastereomeric complexes. The differential fluorescence of these complexes allows for the rapid and accurate determination of enantiomeric excess with very small sample amounts, making it highly suitable for HTS platforms. nih.gov Such techniques are invaluable for the rapid screening of libraries of chiral compounds or for optimizing asymmetric reactions that produce chiral products like (R)-(+)-N-Boc-2-piperidinecarboxylic acid.

Computational and Theoretical Studies

Conformational Analysis and Molecular Modeling

The conformational landscape of (R)-(+)-N-Boc-2-piperidinecarboxylic acid is primarily influenced by the piperidine (B6355638) ring puckering and the rotational isomerism of the N-Boc group. Molecular modeling and computational studies have been pivotal in elucidating the preferred conformations of this and related molecules.

It is well-established that N-acylated piperidines, including N-Boc derivatives, exhibit a phenomenon known as pseudoallylic strain or A(1,3) strain. This strain arises from the steric interaction between the substituent at the 2-position and the acyl group on the nitrogen. To alleviate this strain, the substituent at the C2 position preferentially adopts an axial orientation. Computational studies on N-acylpiperidines with a 2-substituent have shown that the axial conformer is significantly favored over the equatorial one. nih.gov For instance, calculations at the M06-2X level of theory have quantified this preference, with the free energy difference (ΔG) favoring the axial conformer by up to -3.2 kcal/mol in some N-acylpiperidines. nih.gov This suggests that the carboxylic acid group in (R)-(+)-N-Boc-2-piperidinecarboxylic acid is likely to favor an axial position.

Furthermore, the amide bond of the Boc-carbamate group can exist as two distinct rotational isomers (rotamers), often referred to as cis and trans conformers, leading to a doubling of conformational states. The energy barrier for this rotation is significant enough to allow for the observation of these distinct conformers at room temperature. This has been experimentally verified for (R)-N-Boc-pipecolic acid, which shows two clearly resolved signals in ¹⁵N NMR spectroscopy, confirming the presence of at least two stable conformers in solution due to isomerization at the carbamate (B1207046) nitrogen. nih.gov

Computational investigations on related fluorinated N-Boc-piperidine derivatives have also highlighted the significant role of the solvent in influencing conformational equilibria. mdpi.comrsc.org While gas-phase calculations might predict one conformation, the presence of a solvent can shift the equilibrium towards a different conformer, underscoring the importance of including solvent effects in molecular modeling studies.

Table 1: Summary of Key Findings in Conformational Analysis

FeatureObservation/FindingSignificance
Pseudoallylic Strain The 2-substituent (carboxylic acid) preferentially adopts an axial orientation.Dictates the primary conformation of the piperidine ring.
Amide Rotamers Existence of stable cis and trans conformers of the N-Boc group. nih.govLeads to a more complex conformational landscape with multiple low-energy states.
Solvent Effects The polarity of the solvent can significantly influence the conformational preference. mdpi.comrsc.orgAccurate modeling requires the inclusion of solvent considerations.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry has been instrumental in understanding the mechanisms of reactions involving N-Boc-piperidine derivatives. A notable example is the enantioselective synthesis of (R)-(+)-N-Boc-pipecolic acid through the catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine. researchgate.netnih.gov

This process involves the deprotonation of N-Boc-piperidine to form a racemic mixture of 2-lithio-N-Boc-piperidine. In the presence of a chiral ligand, this racemic mixture undergoes a dynamic resolution where one enantiomer of the organolithium intermediate is selectively trapped. Computational studies can model the transition states of these reactions, helping to explain the origin of the enantioselectivity.

The mechanism involves the coordination of the chiral ligand to the lithium atom of the organolithium species. This coordination, coupled with the inversion of the carbanionic center, leads to an equilibrium between two diastereomeric complexes. The relative energies of these complexes, as calculated by computational methods, can predict which enantiomer will be preferentially formed upon reaction with an electrophile, such as carbon dioxide, to yield the desired carboxylic acid. researchgate.net

In a related study on the deprotonation of N-Boc-piperidine using a sec-alkyllithium/(-)-sparteine complex, computational analysis revealed that the preferentially removed proton is the thermodynamically least acidic one. nih.gov The calculations also showed a higher activation energy for the deprotonation of N-Boc-piperidine compared to its five-membered ring analog, N-Boc-pyrrolidine, which was in good agreement with experimental observations. nih.gov These examples highlight the power of computational chemistry in elucidating complex reaction pathways and predicting stereochemical outcomes.

Docking Studies and Ligand-Protein Interactions (in the context of drug design)

While specific docking studies for (R)-(+)-N-Boc-2-piperidinecarboxylic acid are not extensively reported in the literature, the piperidine-2-carboxylic acid scaffold is a common motif in the design of inhibitors for various protein targets. Molecular docking studies on derivatives and analogs provide valuable insights into the potential protein-ligand interactions of this compound class.

In the context of drug design, the piperidine ring serves as a rigid scaffold that can position functional groups in a well-defined spatial orientation for optimal interaction with a protein's binding site. The N-Boc group, while often a protecting group, can also participate in hydrophobic interactions within a binding pocket.

For instance, molecular docking studies on piperidinylpiperidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC) have shown that these molecules can bind effectively in the carboxyltransferase (CT) domain of the enzyme. nih.govmdpi.com The piperidine moiety helps to orient the molecule within the active site, allowing for key interactions, such as hydrogen bonds and hydrophobic contacts, with the surrounding amino acid residues. nih.govmdpi.com

Similarly, docking studies of piperidine derivatives as antagonists for the histamine (B1213489) H3 and sigma-1 receptors have revealed the importance of the piperidine core for activity. nih.gov These studies indicate that the piperidine ring is a crucial structural element for achieving high affinity and that its substitution pattern can modulate the interaction with the target protein.

The general principles from these studies can be extrapolated to (R)-(+)-N-Boc-2-piperidinecarboxylic acid. The carboxylic acid group can act as a hydrogen bond donor and acceptor, forming critical interactions with polar residues in a binding site. The Boc-protected amine and the stereochemistry at the 2-position will further define the molecule's shape and potential for specific interactions. The development of inhibitors for protein-protein interactions (PPIs) also often utilizes constrained peptide mimetics, where scaffolds like piperidine-2-carboxylic acid can be used to mimic the turns of a peptide backbone. nih.gov

Future Perspectives and Emerging Research Directions

Development of Novel Asymmetric Synthesis Routes

The synthesis of enantiomerically pure piperidines is a cornerstone of pharmaceutical development, driving continuous innovation in asymmetric synthesis. thieme-connect.com While (R)-(+)-N-Boc-2-piperidinecarboxylic acid is a well-established chiral building block, research is ongoing to develop more efficient, scalable, and versatile methods for creating complex and substituted piperidine (B6355638) structures.

Recent breakthroughs have moved beyond traditional methods, focusing on catalytic asymmetric reactions that offer high enantioselectivity and yield. acs.org A key area of development is the asymmetric hydrogenation of N-heteroaromatic compounds, such as pyridines, using transition metal catalysts. acs.org For instance, rhodium and iridium complexes with chiral ligands have demonstrated exceptional efficiency in producing optically active piperidines. acs.orgmdpi.com Novel strategies, such as the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with pyridine (B92270) derivatives, provide access to a wide array of enantioenriched 3-substituted piperidines. acs.org

Another promising frontier is the use of biocatalysis. news-medical.net Enzymes offer high stereoselectivity under mild conditions. A recently developed modular approach combines biocatalytic carbon-hydrogen (C-H) oxidation with nickel electrocatalysis for radical cross-coupling. news-medical.net This two-step process simplifies the construction of complex piperidines by selectively functionalizing the piperidine ring and then forming new carbon-carbon bonds, significantly reducing the number of synthetic steps required for high-value pharmaceutical intermediates. news-medical.net

Researchers are also exploring desymmetrization approaches and nitro-Mannich/reduction cyclization pathways to control stereochemistry with precision. mdpi.comnih.gov These advanced methods aim to streamline the synthesis of polysubstituted piperidines, which are crucial for fine-tuning the pharmacological properties of drug candidates. nih.govresearchgate.net The development of these novel routes promises to make chiral piperidines, and by extension compounds derived from (R)-(+)-N-Boc-2-piperidinecarboxylic acid, more accessible and cost-effective for drug discovery and development. news-medical.net

Table 1: Emerging Asymmetric Synthesis Strategies for Chiral Piperidines

Synthetic Strategy Catalyst/Reagent Type Key Advantages Reference
Asymmetric Hydrogenation Rhodium, Iridium, Ruthenium, Nickel Complexes High conversion and enantioselectivity (>95% ee) acs.orgmdpi.com
Asymmetric Reductive Heck Reaction Rhodium Catalysts and Boronic Acids Wide functional group tolerance, high yield and enantioselectivity acs.org
Biocatalytic C-H Oxidation & Cross-Coupling Enzymes and Nickel Electrocatalysis Modular, reduced step-count, cost-effective news-medical.net
Nitro-Mannich/Reduction Cyclization Organocatalysts Diastereoselective control mdpi.comnih.gov

Exploration of New Biological Targets for Piperidine-based Compounds

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs. thieme-connect.comthieme-connect.com The introduction of a chiral center, as in (R)-(+)-N-Boc-2-piperidinecarboxylic acid, allows for precise three-dimensional arrangements that can enhance binding affinity and selectivity for biological targets. thieme-connect.comcolab.ws Future research is focused on leveraging this structural advantage to explore new therapeutic applications for piperidine-based compounds.

In silico methods are becoming increasingly powerful for predicting the biological activity and potential protein targets of novel piperidine derivatives. clinmedkaz.org These computational tools can screen vast chemical libraries against known biological targets, identifying potential interactions with enzymes, receptors, ion channels, and transport systems. clinmedkaz.org Such analyses suggest that piperidine derivatives hold promise for a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. clinmedkaz.org

One area of intense investigation is the development of dual-activity ligands. For example, compounds incorporating a piperidine moiety have been identified as having dual affinity for histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov This dual antagonism is a promising avenue for developing novel analgesics for neuropathic pain. nih.gov The piperidine ring appears to be a critical structural element for this dual activity. nih.gov

Furthermore, the chiral nature of piperidine scaffolds is being exploited to improve the properties of existing drug classes. In the development of GLP-1R agonists for diabetes, the position of substituents on the piperidine ring significantly impacts the compound's potency. thieme-connect.com This highlights how the stereochemistry provided by building blocks like (R)-(+)-N-Boc-2-piperidinecarboxylic acid can be used to fine-tune biological activity and pharmacokinetic profiles. thieme-connect.comthieme-connect.com As our understanding of complex diseases grows, the ability to design highly specific and selective chiral molecules will be paramount, positioning piperidine-based compounds at the forefront of drug discovery. thieme-connect.com

Table 2: Potential Therapeutic Areas for Novel Piperidine Derivatives

Therapeutic Area Potential Biological Target(s) Rationale/Key Finding Reference
Oncology Various enzymes and receptors In silico predictions show potential for anticancer activity. clinmedkaz.org
Central Nervous System (CNS) Diseases Neurokinin receptors, various CNS receptors Piperidine structures are common in CNS-active drugs. news-medical.netclinmedkaz.org
Pain Management (Neuropathic Pain) Histamine H3 and Sigma-1 (σ1) Receptors Piperidine ring is a key element for dual H3/σ1 receptor antagonists. nih.gov
Diabetes Glucagon-like peptide-1 receptor (GLP-1R) Substituent position on the piperidine ring modulates agonist activity. thieme-connect.com

Integration into Flow Chemistry and Sustainable Synthesis

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes. ethernet.edu.et Flow chemistry, or continuous flow synthesis, is a key technology in this transition, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and reduced waste. ethernet.edu.etacs.org The synthesis of heterocyclic compounds like piperidines, which are vital in pharmaceuticals, is an area ripe for the application of flow chemistry. nih.govdurham.ac.uk

Integrating the synthesis of derivatives of (R)-(+)-N-Boc-2-piperidinecarboxylic acid into flow systems can address several challenges. Many synthetic transformations involve hazardous reagents or highly exothermic reactions, which can be managed more safely on a small, continuous scale within a microreactor. acs.orgdurham.ac.uk Flow technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to cleaner reactions with fewer byproducts. acs.org

For example, a continuous flow process for the synthesis of β-aminocarbonyls via the acid-catalyzed hydration of N-Boc-2-azetines has been developed. researchgate.net This method is noted for being waste-minimized and preserving the stereochemistry of the starting material. researchgate.net Such protocols can be adapted for piperidine synthesis, enabling multi-step sequences to be performed in an automated and integrated fashion. cam.ac.uk This can involve the use of solid-supported reagents and scavengers packed into columns within the flow path, which simplifies purification by sequestering excess reagents and byproducts, eliminating the need for traditional, solvent-intensive workup and chromatography steps. durham.ac.uk

The ultimate goal is to develop fully automated, multi-step flow syntheses for complex molecules. cam.ac.uk This approach not only aligns with the principles of green chemistry by minimizing waste and energy consumption but also accelerates the drug development process by enabling rapid library synthesis and process optimization. durham.ac.uk

Advanced Materials and Polymer Applications (as a chiral modifier or building block)

Beyond pharmaceuticals, chiral molecules like (R)-(+)-N-Boc-2-piperidinecarboxylic acid are finding new applications as building blocks for advanced materials and polymers. The inherent chirality of this compound can be transferred to a macromolecular structure, creating materials with unique properties for enantioselective separations, catalysis, and chiroptical applications.

One significant area of research is the development of chiral polymers for the separation of racemic mixtures. nih.govrsc.org Chiral stationary phases (CSPs) for chromatography are essential for analyzing and purifying enantiomers in the pharmaceutical industry. wikipedia.orgmdpi.com Polymers containing chiral amino acid moieties can be synthesized and used as pseudo-stationary phases in techniques like electrokinetic capillary chromatography. nih.gov For instance, polymers derived from N-acryloyl-L-amino acids have been shown to effectively separate racemic compounds. nih.gov Similarly, chiral polystyrene microspheres, created through post-polymer modification with a chiral amino acid (L-leucine), have been used for the enantioselective separation of racemic amino acids via a simple filtration method. acs.org The deprotected polymer, with its free amine groups, showed enhanced performance, likely due to increased hydrophilicity and improved self-assembly with the chiral analytes. acs.org

The incorporation of (R)-(+)-N-Boc-2-piperidinecarboxylic acid or its derivatives into polymer backbones could lead to novel materials for kinetic resolution. rsc.org In one study, polymers bearing a lysine-derived monomer were used as stereospecific inhibitors in the fractional crystallization of racemic glutamic acid, achieving high enantiomeric excess (>97%) with very small amounts of the polymer additive. rsc.org This demonstrates the high efficiency of polymeric chiral modifiers compared to their small-molecule counterparts.

These applications highlight a growing trend of using biologically-derived or inspired chiral building blocks to construct functional materials. The rigid, cyclic structure of the piperidine ring combined with the stereocenter of (R)-(+)-N-Boc-2-piperidinecarboxylic acid makes it an attractive candidate for creating ordered, chiral environments within polymers and other materials.

Table 3: Compound Names

Compound Name
(R)-(+)-N-Boc-2-piperidinecarboxylic acid
N-acryloyl-L-alanine
N-acryloyl-L-valine
(S)-2-(tert-butoxycarbonylamino)-6-(4′-vinylbenzamido)hexanoic acid
2-cyano-2-propyl dodecyl trithiocarbonate
3,5-dinitrobenzoylamino isopropyl esters
3-mercaptopropionic acid
azobisisobutyronitrile
Boronic acid
Cisplatin
D-Phe
Glutamic acid
Iridium
L-leucine
Lysine (B10760008)
N-Boc-2-azetines
Nickel
Niraparib
N-phthaloyl-L-leucine acid chloride
Preclamol
Pyridine
Rhodium
Ruthenium
Temozolomide

Q & A

Q. What are the standard synthetic routes for (R)-(+)-N-Boc-2-piperidinecarboxylic acid, and what critical steps ensure enantiomeric purity?

Answer: The synthesis typically involves Boc protection of (R)-piperidine-2-carboxylic acid. Key steps include:

  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., aqueous NaHCO₃) at 0–25°C to introduce the Boc group .
  • Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution to maintain the (R)-configuration, as racemization can occur during carboxylate activation .
  • Purification : Recrystallization from methanol/water or chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .

Q. Which analytical techniques are recommended for characterizing (R)-(+)-N-Boc-2-piperidinecarboxylic acid, and what spectral markers are diagnostic?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the tert-butyl group (δ 1.4–1.5 ppm, singlet) and the piperidine ring protons (δ 1.6–3.2 ppm, multiplet) .
    • ¹³C NMR : The Boc carbonyl appears at ~155 ppm, and the carboxylic acid carbonyl at ~175 ppm .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients confirm enantiomeric purity (retention time ~12–15 min) .
  • Melting Point : 130–133°C (lit.), deviations >2°C indicate impurities .

Q. How should researchers handle and store (R)-(+)-N-Boc-2-piperidinecarboxylic acid to prevent degradation?

Answer:

  • Storage : Keep at 2–8°C in a sealed container under inert gas (N₂/Ar). Desiccate to avoid hygroscopic degradation .
  • Handling : Use gloves and eye protection; avoid contact with strong acids/bases to prevent Boc deprotection. Work in a fume hood due to dust irritancy (H315/H319) .

Advanced Research Questions

Q. How can coupling efficiency of (R)-(+)-N-Boc-2-piperidinecarboxylic acid in solid-phase peptide synthesis (SPPS) be optimized?

Answer:

  • Activation : Use HATU or HOBt/DIC in DMF for 30–60 min to pre-activate the carboxylic acid. Monitor by FT-IR for disappearance of the COOH peak (~1700 cm⁻¹) .
  • Solvent Choice : DMSO enhances solubility but may reduce coupling efficiency; DMF with 0.1 M HOAt is preferred .
  • Kinetic Monitoring : Use Kaiser test or LC-MS to detect unreacted amine termini .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound?

Answer:

  • Chiral Derivatization : React with (S)-1-phenylethylamine and analyze diastereomers via ¹H NMR (split peaks for CH₃ groups) .
  • Advanced Chromatography : Ultra-high-performance liquid chromatography (UHPLC) with sub-2μm chiral stationary phases improves resolution .
  • Circular Dichroism (CD) : Compare optical rotation ([α]D²⁵ = +25° to +30° in MeOH) to literature .

Q. How does the stability of (R)-(+)-N-Boc-2-piperidinecarboxylic acid vary under acidic/basic conditions, and what degradation products form?

Answer:

  • Acidic Conditions (pH <3) : Rapid Boc deprotection yields piperidine-2-carboxylic acid (confirmed by TLC, Rf increase from 0.2 to 0.5 in 10% MeOH/CH₂Cl₂) .
  • Basic Conditions (pH >10) : Carboxylate salt formation occurs, but prolonged exposure causes racemization (monitor via chiral HPLC) .

Q. What experimental designs mitigate low yields in large-scale syntheses of this compound?

Answer:

  • Flow Chemistry : Continuous Boc protection in microreactors reduces side reactions (e.g., di-Boc byproducts) .
  • In Situ Activation : Use of ClCO₂Et/N-methylmorpholine avoids isolated intermediates, improving throughput .
  • DoE Optimization : Vary temperature (0–25°C), equivalents of Boc₂O (1.1–1.5), and reaction time (2–24 hrs) to identify robust conditions .

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